2-Cyclobutyl-1,3-benzothiazole
Overview
Description
2-Cyclobutyl-1,3-benzothiazole is a research chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.28 .
Molecular Structure Analysis
Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclobutyl-1,3-benzothiazole are not detailed in the available literature, benzothiazole derivatives have been involved in various reactions. For instance, a new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 has been reported .Physical And Chemical Properties Analysis
2-Cyclobutyl-1,3-benzothiazole has a molecular weight of 189.28 and a molecular formula of C11H11NS . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Anti-Tubercular Compounds
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
2. Anticancer and Antiinflammatory Agents
- Summary of Application: Novel benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been synthesized and evaluated as potential anticancer and antiinflammatory agents. These compounds have shown promise due to their distinctive structures and broad spectrum of biological effects .
- Results or Outcomes: The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
3. Antidiabetic Agents
- Summary of Application: Benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been studied for their potential antidiabetic properties .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit key enzymes involved in the metabolism of glucose .
- Results or Outcomes: The benzothiazole derivatives showed promising results in inhibiting these enzymes, suggesting potential for future development as antidiabetic agents .
4. Antioxidant Agents
- Summary of Application: 2-Cyclobutyl-1,3-benzothiazole and other benzothiazole derivatives have been evaluated for their antioxidant properties .
- Methods of Application: The antioxidant properties of these compounds were assessed using various in vitro assays .
- Results or Outcomes: The benzothiazole derivatives exhibited significant antioxidant activity, indicating their potential use as antioxidant agents .
5. Antimicrobial Agents
- Summary of Application: Benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been studied for their potential antimicrobial properties .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit key microbes .
- Results or Outcomes: The benzothiazole derivatives showed promising results in inhibiting these microbes, suggesting potential for future development as antimicrobial agents .
6. Anti-Convulsant Agents
- Summary of Application: 2-Cyclobutyl-1,3-benzothiazole and other benzothiazole derivatives have been evaluated for their anti-convulsant properties .
- Methods of Application: The anti-convulsant properties of these compounds were assessed using various in vitro assays .
- Results or Outcomes: The benzothiazole derivatives exhibited significant anti-convulsant activity, indicating their potential use as anti-convulsant agents .
Safety And Hazards
While specific safety and hazard information for 2-Cyclobutyl-1,3-benzothiazole is not available, benzothiazole has been noted to have potential health effects. Inhaling sufficient quantities may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen. Skin contact may cause an allergic skin reaction in susceptible individuals. Eye contact may be irritating .
Future Directions
properties
IUPAC Name |
2-cyclobutyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.